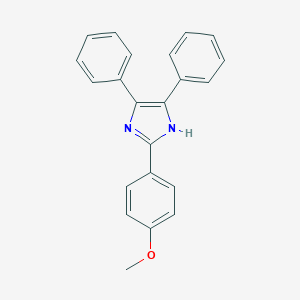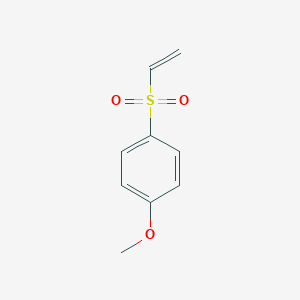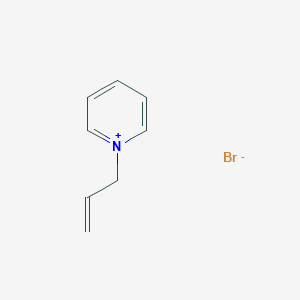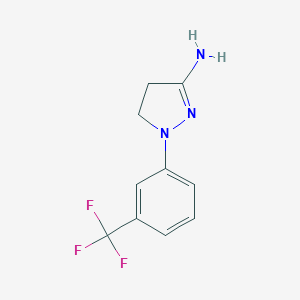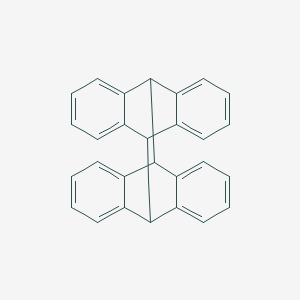
Anthracene photodimer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anthracene photodimer is a type of organic compound that is formed when anthracene is exposed to ultraviolet light. This compound has been extensively studied due to its unique properties and potential applications in various fields such as materials science, biochemistry, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of anthracene photodimer involves the absorption of ultraviolet light by the anthracene molecules, which leads to the formation of an excited state. This excited state can undergo a photochemical reaction with another anthracene molecule, leading to the formation of a dimeric product. The dimeric product can then undergo further reactions such as oxidation or reduction, depending on the reaction conditions.
Biochemical and Physiological Effects:
Anthracene photodimer has been shown to have various biochemical and physiological effects. In biochemistry, anthracene photodimer has been used as a probe to study the structure and function of biomolecules such as proteins, nucleic acids, and lipids. In physiology, anthracene photodimer has been investigated for its potential as a photosensitizer for photodynamic therapy, a treatment for cancer and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using anthracene photodimer in lab experiments is its ease of synthesis and purification. Anthracene photodimer can be synthesized in high yield and purity using standard laboratory equipment and techniques. Another advantage is its versatility, as it can be used in a wide range of applications such as materials science, biochemistry, and medicinal chemistry. One of the limitations of using anthracene photodimer in lab experiments is its sensitivity to oxygen and other reactive species, which can lead to unwanted side reactions and product degradation.
Zukünftige Richtungen
There are several future directions for the study of anthracene photodimer. One direction is the development of new synthetic methods for the preparation of anthracene photodimer and its derivatives. Another direction is the investigation of the structure and function of anthracene photodimer in various biological systems, such as cells and tissues. A third direction is the development of new applications for anthracene photodimer in areas such as materials science, biochemistry, and medicinal chemistry. Overall, the study of anthracene photodimer has the potential to lead to new discoveries and applications in various fields of science and technology.
Synthesemethoden
Anthracene photodimer can be synthesized by exposing anthracene to ultraviolet light in the presence of a suitable solvent such as benzene or toluene. The reaction proceeds via a photochemical dimerization process, where two anthracene molecules react to form a dimeric product. The yield of the reaction can be improved by optimizing the reaction conditions such as the concentration of the reactants, the wavelength of the light, and the temperature.
Wissenschaftliche Forschungsanwendungen
Anthracene photodimer has been extensively studied for its potential applications in various fields such as materials science, biochemistry, and medicinal chemistry. In materials science, anthracene photodimer has been used as a building block for the synthesis of novel materials such as polymers, dendrimers, and supramolecular assemblies. In biochemistry, anthracene photodimer has been used as a probe to study the structure and function of biomolecules such as proteins, nucleic acids, and lipids. In medicinal chemistry, anthracene photodimer has been investigated for its potential as a photosensitizer for photodynamic therapy, a treatment for cancer and other diseases.
Eigenschaften
CAS-Nummer |
1627-06-1 |
|---|---|
Molekularformel |
C28H20 |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-3,5,7,11,13,15,17,19,21,23,25,27-dodecaene |
InChI |
InChI=1S/C28H20/c1-2-10-18-17(9-1)25-19-11-3-4-12-20(19)26(18)28-23-15-7-5-13-21(23)27(25)22-14-6-8-16-24(22)28/h1-16,25-28H |
InChI-Schlüssel |
JUTIJVADGQDBGY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3C4C5=CC=CC=C5C(C(C2=C1)C6=CC=CC=C36)C7=CC=CC=C47 |
Kanonische SMILES |
C1=CC=C2C3C4C5=CC=CC=C5C(C(C2=C1)C6=CC=CC=C36)C7=CC=CC=C47 |
Andere CAS-Nummern |
1627-06-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



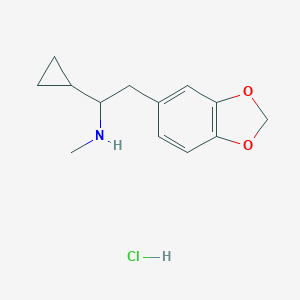
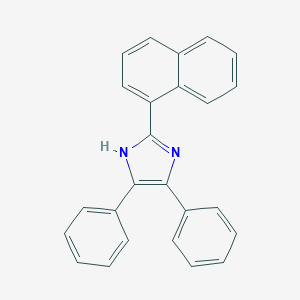

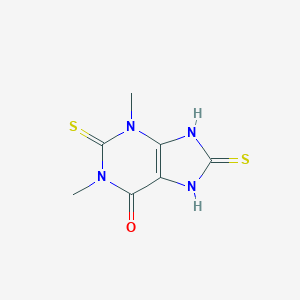

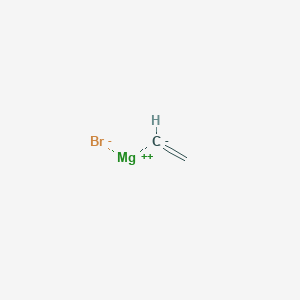

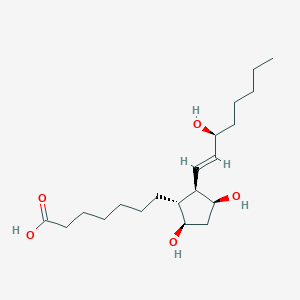
![3-Hydroxy-7-methoxy-N-[3-(morpholino)propyl]naphthalene-2-carboxamide](/img/structure/B159214.png)
